4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 3-nitrobenzenecarboxylate
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Description
4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 3-nitrobenzenecarboxylate is a useful research compound. Its molecular formula is C24H19NO7 and its molecular weight is 433.416. The purity is usually 95%.
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Biological Activity
4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 3-nitrobenzenecarboxylate is a synthetic organic compound that has garnered attention for its potential biological activity. This compound is characterized by its unique structural features, which may confer specific pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic interventions.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H18N2O5
- Molecular Weight : Approximately 354.35 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent, its effects on neuroprotection, and its interactions with specific biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance:
- Cell Line Studies : Compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For example, compounds with similar nitrophenyl moieties exhibited IC50 values ranging from 2.43 to 14.65 µM in inhibiting cell growth .
- Mechanism of Action : The proposed mechanisms include the inhibition of topoisomerase activity and disruption of microtubule dynamics. These actions lead to apoptosis in cancer cells, which was confirmed through morphological changes and increased caspase-3 activity in treated cells .
Neuroprotective Effects
Research has also explored the neuroprotective properties of this compound:
- Neuroprotection Studies : In vitro studies indicated that compounds with similar structures could protect neuronal cells from oxidative stress-induced damage. For instance, derivatives exhibited protective effects against hydrogen peroxide (H2O2) and amyloid-beta (Aβ)-induced cytotoxicity in neuronal cell lines .
- Target Interactions : The neuroprotective effects are hypothesized to stem from the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment .
Case Studies
-
Case Study on Anticancer Activity :
- A study synthesized a series of derivatives based on the nitrophenyl structure and evaluated their cytotoxicity against MDA-MB-231 cells. The most potent compounds demonstrated significant growth inhibition and induced apoptosis through caspase activation.
-
Case Study on Neuroprotection :
- In a comparative analysis of several compounds targeting neurodegenerative diseases, derivatives similar to this compound showed promising results in reducing Aβ aggregation and enhancing cell viability under oxidative stress conditions.
Data Tables
Biological Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer | MDA-MB-231 | 2.43 - 7.84 | Topoisomerase inhibition |
Anticancer | HepG2 | 4.98 - 14.65 | Microtubule destabilization |
Neuroprotection | SH-SY5Y | Not specified | AChE/BChE inhibition |
Properties
IUPAC Name |
[4-[(E)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]phenyl] 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO7/c1-30-21-12-8-17(23(15-21)31-2)9-13-22(26)16-6-10-20(11-7-16)32-24(27)18-4-3-5-19(14-18)25(28)29/h3-15H,1-2H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMQCAYQHNLYEC-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.